Synthesis of Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine: A Technical Guide
Synthesis of Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine: A Technical Guide
This technical guide details the synthesis of Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine (CAS: 221187-50-4), a specialized phosphine ligand used in transition metal catalysis.[1][2][3]
Executive Summary
Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine is a bulky, electron-rich monophosphine ligand belonging to the class of "Buchwald-type" ligands or P,O-functionalized ligands.[2][3] Its structure features a dicyclohexylphosphino group and a protected acetyl group (ethylene ketal) on the phenyl ring.[2][4] The steric bulk of the cyclohexyl groups, combined with the potential hemilability or steric shielding of the ortho-ketal group, makes it highly effective in stabilizing active palladium(0) species during cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.[2][3]
This guide outlines the robust, two-step synthesis starting from commercially available 2'-bromoacetophenone .[2][3] The route utilizes a ketal protection strategy followed by a directed lithiation and phosphinylation.[2]
Retrosynthetic Analysis
The synthesis is designed to install the phosphorus moiety via a metal-halogen exchange mechanism.[2] The ketone functionality must be protected prior to organolithium generation to prevent nucleophilic attack at the carbonyl carbon.[2]
Figure 1: Retrosynthetic logic flow from target ligand to starting materials.[2][3]
Experimental Protocols
Step 1: Ketal Protection of 2'-Bromoacetophenone
The first objective is to mask the electrophilic ketone of 2'-bromoacetophenone using ethylene glycol.[2][3] This step is thermodynamically driven by the removal of water.[2]
Reagents:
-
2'-Bromoacetophenone (1.0 eq)[2]
-
Ethylene Glycol (2.0 - 5.0 eq)[2]
-
Solvent: Toluene or Benzene (Reagent Grade)[2]
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2'-bromoacetophenone (e.g., 20.0 g, 100 mmol), ethylene glycol (18.6 g, 300 mmol), p-TSA (0.95 g, 5 mmol), and Toluene (200 mL) to the flask.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Water generated by the reaction will azeotrope with toluene and collect in the Dean-Stark trap.[2]
-
Monitoring: Continue reflux until water evolution ceases (typically 4–12 hours). Monitor by TLC (eluent: Hexanes/EtOAc) or GC-MS to ensure consumption of the ketone.[2]
-
Workup:
-
Purification: The crude oil is typically pure enough (>95%) for the next step.[2] If necessary, purify via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[2][3]
Key Intermediate Data:
-
Appearance: Colorless to pale yellow oil.[2]
Step 2: Lithiation and Phosphinylation
This step involves the generation of an aryllithium species followed by electrophilic trapping with chlorodicyclohexylphosphine.[2][3] Strict anaerobic and anhydrous conditions are required.
Reagents:
-
-Butyllithium (
-BuLi) (1.1 eq, typically 1.6 M or 2.5 M in hexanes)[2][3] -
Chlorodicyclohexylphosphine (
) (1.05 eq)[2] -
Solvent: Anhydrous THF (Tetrahydrofuran)[2]
Protocol:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask under vacuum and backfill with Argon or Nitrogen (3 cycles).
-
Dissolution: Add the ketal-protected bromide (e.g., 12.1 g, 50 mmol) and anhydrous THF (100 mL) via syringe. Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add
-BuLi (1.1 eq) dropwise over 20–30 minutes. Maintain internal temperature below -70°C. -
Phosphinylation: Add Chlorodicyclohexylphosphine (
) (1.05 eq) dropwise (neat or as a solution in minimal THF).[2] -
Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2–4 hours.
-
Quench & Workup:
-
Purification: Recrystallize from hot Ethanol or Methanol (degassed). Alternatively, triturate with cold hexanes/pentane to precipitate the white solid.[2][3]
Characterization & Specifications
| Parameter | Specification | Notes |
| Chemical Formula | ||
| Molecular Weight | 360.48 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 85 – 92 °C | [Source: ChemicalBook] |
| Typical for aryl-P(Cy)2 | ||
| Solubility | Soluble in THF, DCM, Toluene | Insoluble in water |
| Stability | Air-sensitive (slow oxidation) | Store under Argon at 2-8°C |
Reaction Workflow Diagram
Figure 2: Step-by-step reaction workflow from starting material to final ligand.
Critical Handling & Safety
-
Phosphine Toxicity: Chlorodicyclohexylphosphine is corrosive and toxic.[2] Handle in a fume hood.
-
Pyrophoric Reagents:
-Butyllithium is pyrophoric.[2][3] Use sure-seal techniques and anhydrous solvents.[2][3] -
Oxidation: While the ketal group adds bulk, the phosphine center is susceptible to oxidation to the phosphine oxide (
).[2] All purification solvents should be degassed (sparged with ) to maximize yield.[2]
Applications
This ligand is a critical component in:
-
Suzuki-Miyaura Coupling: Facilitating the coupling of sterically hindered aryl chlorides.[2]
-
Buchwald-Hartwig Amination: Promoting C-N bond formation with high turnover numbers.[2]
-
Gold(I) Catalysis: Used as a supporting ligand for gold-catalyzed cyclizations.[2]
References
- Organic Syntheses.General procedures for Buchwald Ligand Synthesis (Analogous Protocols).
Sources
- 1. Dicyclohexyl(2-(2-methyl-1,3-dioxolan-2-yl)phenyl)phosphine | 221187-50-4 | Benchchem [benchchem.com]
- 2. Phosphine, dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-3-yl)- | C33H49P | CID 71309965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl | C33H49P | CID 11155794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2'-(DICYCLOHEXYLPHOSPHINO)ACETOPHENONE & CAS#: 221187-50-4 [amp.chemicalbook.com]
